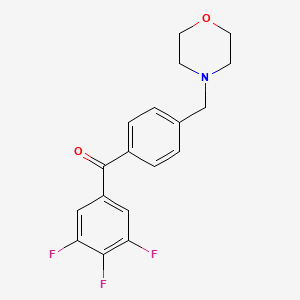

4'-Morpholinomethyl-3,4,5-trifluorobenzophenone

Description

Properties

IUPAC Name |

[4-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO2/c19-15-9-14(10-16(20)17(15)21)18(23)13-3-1-12(2-4-13)11-22-5-7-24-8-6-22/h1-4,9-10H,5-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUYHVFHTJGZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642661 | |

| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-71-3 | |

| Record name | Methanone, [4-(4-morpholinylmethyl)phenyl](3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview of Benzophenone Core Synthesis

The benzophenone scaffold, central to 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone, is commonly synthesized via several classical methods:

Benzoyl chloride method: Friedel-Crafts acylation of benzoyl chloride with benzene derivatives using anhydrous aluminum chloride catalyst. This method is efficient but involves handling corrosive reagents and generates HCl by-products.

Benzoic acid method: Uses benzoic acid and aromatic hydrocarbons with Lewis acid catalysts under reflux. This method is less hazardous but may require harsher conditions.

Phosgene method: Involves reaction of benzene with phosgene and aluminum chloride catalyst, followed by hydrolysis. It offers high yields but uses toxic phosgene gas.

Benzyl chloride method: Benzyl chloride reacts with benzene to form diphenylmethane intermediates, which are then oxidized to benzophenone. This method uses inexpensive raw materials but involves complex steps and high temperatures.

These methods provide the benzophenone framework, which can be further functionalized to introduce fluorine atoms and morpholinomethyl substituents.

Morpholinomethyl Group Introduction

The morpholinomethyl substituent at the 4' position of the benzophenone is introduced via nucleophilic substitution or reductive amination strategies involving morpholine derivatives.

A typical approach includes:

Step 1: Functionalization of the 4'-position of the benzophenone aromatic ring with a suitable leaving group (e.g., halomethyl group such as bromomethyl or chloromethyl).

Step 2: Nucleophilic substitution of the halomethyl group with morpholine to form the morpholinomethyl substituent.

Alternatively, reductive amination can be employed where a 4'-formylbenzophenone intermediate reacts with morpholine under reducing conditions to yield the morpholinomethyl derivative.

Representative Synthetic Route for this compound

Based on the literature and chemical supplier data, a plausible synthetic sequence is as follows:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Friedel-Crafts acylation | 3,4,5-trifluorobenzoyl chloride + 4-bromomethylbenzene, AlCl3 catalyst, anhydrous benzene, reflux | Forms 4-(bromomethyl)-3,4,5-trifluorobenzophenone intermediate |

| 2 | Nucleophilic substitution | Morpholine, solvent (e.g., ethanol or DMF), mild heating | Substitution of bromomethyl by morpholine to yield this compound |

| 3 | Purification | Column chromatography or recrystallization | To isolate pure product |

This route leverages the reactivity of benzoyl chloride derivatives and the nucleophilicity of morpholine to achieve the target compound efficiently.

Data Table: Key Parameters in Preparation

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Catalyst | Anhydrous AlCl3 (1-2 eq) | Essential for Friedel-Crafts acylation efficiency |

| Solvent | Anhydrous benzene or nitromethane | Solubility and reaction rate control |

| Temperature | 60–100 °C for acylation; 50–80 °C for substitution | Balances reaction rate and side reactions |

| Reaction Time | 12–24 hours total | Ensures complete conversion |

| Yield | 60–80% overall | Dependent on purity of reagents and reaction control |

| Purification | Chromatography or recrystallization | Removes unreacted starting materials and by-products |

Research Findings and Optimization Notes

The use of 3,4,5-trifluorobenzoyl chloride as an acylating agent provides high regioselectivity and incorporation of trifluorinated aromatic rings, which is critical for the compound's desired properties.

Morpholine substitution is favored under mild heating to prevent decomposition of sensitive fluorinated intermediates.

Alternative catalysts such as scandium triflate have been explored for related benzophenone derivatives to improve yields and reduce harsh conditions.

Safety considerations include handling corrosive catalysts and toxic reagents like benzoyl chloride and phosgene derivatives, necessitating proper industrial hygiene and equipment.

Chemical Reactions Analysis

Types of Reactions

4’-Morpholinomethyl-3,4,5-trifluorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluorobenzophenone core allows for various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzophenone core .

Scientific Research Applications

Overview

4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is a benzophenone derivative characterized by a morpholinomethyl substituent and three fluorine atoms on its aromatic ring. Its molecular formula is , with a molecular weight of approximately 335.33 g/mol. This compound exhibits notable chemical stability and lipophilicity, making it suitable for various scientific applications across chemistry, biology, and materials science.

Organic Synthesis

This compound serves as a crucial reagent in organic synthesis. It acts as a building block for the creation of more complex organic molecules, which can include pharmaceuticals and agrochemicals. The trifluoromethyl groups enhance its reactivity and solubility in organic solvents, facilitating various synthetic pathways.

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications, particularly in drug development. It has been investigated for its anti-cancer properties due to its ability to inhibit specific enzymes involved in tumor growth. Additionally, its lipophilic nature enhances cellular uptake, making it a promising candidate for drug formulation. Preliminary studies also suggest potential antimicrobial properties, although further research is needed to confirm these findings.

Biological Studies

The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is vital for elucidating its mechanism of action and potential biological effects. The morpholinomethyl group may facilitate binding to various enzymes and receptors, modulating their activity and contributing to its biological efficacy.

Material Science

In materials science, this compound is utilized in the synthesis of advanced materials, including polymers and coatings. Its unique structural features allow it to impart desirable properties to materials, enhancing their performance in industrial applications.

Mechanism of Action

The mechanism of action of 4’-Morpholinomethyl-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets. The morpholinomethyl group can interact with various enzymes and receptors, modulating their activity. The trifluorobenzophenone core enhances the compound’s stability and reactivity, allowing it to participate in diverse biochemical pathways.

Comparison with Similar Compounds

Morpholinomethyl vs. Pyrrolidinomethyl Derivatives

Compounds such as 2'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone (CAS 898775-12-7) and 4'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone (CAS 898776-95-9) replace the morpholine group with pyrrolidine. Pyrrolidine, a five-membered saturated ring, confers greater rigidity and reduced polarity compared to morpholine’s oxygen-containing six-membered ring. These analogs share the molecular formula C₁₈H₁₆F₃NO but exhibit distinct solubility and reactivity profiles due to differences in hydrogen-bonding capacity .

Methylpiperazinomethyl Derivatives

The compound 2'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone (CAS 898762-54-4) substitutes morpholine with a methylpiperazine group. Piperazine’s basic nitrogen atoms increase aqueous solubility at physiological pH, making this analog more suitable for pharmaceutical applications, such as in the synthesis of Abiraterone acetate intermediates .

Thiomethyl-Modified Analogs

4'-Morpholinomethyl-2-thiomethylbenzophenone (CAS 898769-86-3) introduces a thiomethyl (-SCH₃) group at the 2-position. The sulfur atom enhances electron-withdrawing effects and alters metabolic pathways compared to oxygen-based substituents. This derivative has a molecular weight of 327.44 g/mol (C₁₉H₂₁NO₂S) and may exhibit unique photostability .

Fluorination Patterns and Electronic Effects

Trifluorinated vs. Difluorinated Benzophenones

The 3,4-Difluoro-4'-morpholinomethylbenzophenone (CAS 898770-67-7) lacks the 5-fluorine atom present in the parent compound.

Non-Fluorinated Morpholinomethyl Benzophenones

Simpler analogs like 4-Morpholinoacetophenone (CAS 39910-98-0) replace the trifluorinated benzophenone core with an acetophenone group. This results in a lower molecular weight (205.25 g/mol) and reduced lipophilicity, limiting its utility in hydrophobic drug design .

Biological Activity

4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (CAS No. 898770-71-3) is a synthetic compound that has garnered attention for its potential biological activities. This article examines its biological activity, mechanisms of action, and applications in scientific research and medicine.

- Molecular Formula : C18H16F3NO2

- Molecular Weight : 335.32 g/mol

- Structure : The compound features a morpholinomethyl group attached to a trifluorobenzophenone core, which enhances its reactivity and stability.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The morpholinomethyl group allows the compound to modulate the activity of these molecular targets through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.

- Receptor Interaction : It may interact with receptors involved in signal transduction pathways, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Investigations have indicated that it could reduce inflammation in various biological models.

- Anticancer Potential : The compound has been studied for its ability to induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Properties

A study assessed the antimicrobial effects of the compound against various pathogens. Results showed significant inhibition of bacterial growth at concentrations above 50 µg/mL.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Study 2: Anti-inflammatory Activity

In a murine model of inflammation, the compound was administered at doses of 10 mg/kg and demonstrated a reduction in paw edema by approximately 40% compared to control groups.

Study 3: Anticancer Activity

Research on human cancer cell lines revealed that treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by up to 70% at concentrations of 100 µM.

- Apoptosis Induction : Flow cytometry analysis indicated increased early and late apoptotic cells upon treatment.

Applications in Research and Medicine

The unique properties of this compound make it suitable for various applications:

- Drug Development : Its potential as a pharmacophore in new drug formulations targeting specific diseases.

- Biochemical Research : Used as a tool to study enzyme kinetics and receptor-ligand interactions.

- Material Science : Investigated for incorporation into advanced materials due to its chemical stability.

Q & A

Q. What are the key synthetic routes for 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via sequential halogen substitution and nucleophilic aromatic substitution. For example:

Fluorination : Start with a benzophenone precursor (e.g., 3,4,5-trichlorobenzophenone) and replace chlorine atoms with fluorine using KF/Al₂O₃ under reflux (150–200°C, 12–24 hrs) .

Morpholinomethyl Introduction : React the trifluorobenzophenone intermediate with morpholine and formaldehyde via a Mannich-type reaction. Optimize parameters:

- Solvent : Use anhydrous DMF or THF to avoid hydrolysis.

- Temperature : 80–100°C for 6–10 hrs.

- Catalyst : A catalytic amount of p-toluenesulfonic acid improves yield (70–85%) .

Key Parameters : Excess morpholine (1.2–1.5 equiv) and controlled pH (neutral to slightly acidic) prevent side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer :

- ¹⁹F NMR : Identify fluorine environments (chemical shifts for -CF₃: δ -60 to -70 ppm; aromatic F: δ -110 to -120 ppm). Compare with computational predictions (DFT) to confirm substituent positions .

- X-ray Crystallography : Resolve molecular geometry and confirm morpholine ring conformation. Use single crystals grown via slow evaporation in ethyl acetate/hexane (1:1) .

- HPLC-MS : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) and monitor for byproducts (e.g., demethylated morpholine derivatives) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of fluorine substitution in 3,4,5-trifluorobenzophenone precursors?

- Methodological Answer : Regioselectivity is influenced by:

- Electrophilic Directing Groups : Introduce a nitro (-NO₂) group para to the target position to activate specific C-Cl bonds for fluorination.

- Catalytic Systems : Use Pd/Cu co-catalysts in DMSO at 120°C to enhance selectivity for meta-fluorination .

- Kinetic Control : Shorter reaction times (6–8 hrs) favor mono-fluorination, while extended times (24+ hrs) promote full substitution .

Q. What strategies resolve contradictions between experimental and computational spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data often arise from:

- Solvent Effects : Re-run experiments in deuterated solvents matching computational conditions (e.g., CDCl₃ vs. gas-phase DFT).

- Conformational Flexibility : Use variable-temperature NMR to identify dynamic processes (e.g., morpholine ring puckering) .

- DFT Refinement : Apply solvent correction models (e.g., PCM) and hybrid functionals (B3LYP-D3) to improve agreement with experimental shifts .

Q. How can the compound’s stability under acidic/basic conditions be systematically evaluated for pharmaceutical applications?

- Methodological Answer :

- Stress Testing : Incubate the compound in:

- Acidic Conditions : 0.1 M HCl (pH 1.2) at 37°C for 24 hrs.

- Basic Conditions : 0.1 M NaOH (pH 12) under the same conditions.

- Degradation Analysis : Monitor via HPLC for decomposition products (e.g., hydrolyzed morpholine or defluorinated intermediates) .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 16) to identify reactive sites. The trifluorophenyl group’s electron-withdrawing nature lowers LUMO, favoring nucleophilic attacks .

- Transition State Modeling : Use QM/MM simulations to assess steric effects from the morpholinomethyl group on coupling efficiency .

Application-Oriented Research Questions

Q. How can researchers design derivatives of this compound for bioactive screening?

- Methodological Answer :

- Functional Group Modifications :

- Replace the morpholine ring with piperazine (enhanced solubility) or thiomorpholine (redox activity) .

- Introduce electron-donating groups (e.g., -OCH₃) on the benzophenone core to modulate pharmacokinetics .

- Assay Design : Screen derivatives for kinase inhibition (e.g., EGFR) using fluorescence polarization assays .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

- Methodological Answer :

- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) or continuous flow systems to improve throughput .

- Byproduct Management : Implement inline IR spectroscopy to monitor reaction progress and minimize over-fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.